![molecular formula C18H19NO3S B5723066 methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPTA is a thioester derivative of N-acetylcysteine amide, which is a potent antioxidant and anti-inflammatory agent. The purpose of
Wirkmechanismus
The mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Nrf2/ARE pathway. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and cytoprotective genes. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and the NF-κB pathway, which is responsible for the regulation of inflammation.
Biochemical and Physiological Effects:
methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to scavenge free radicals and reduce oxidative stress, which is a key factor in the pathogenesis of many diseases. methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate is its relatively low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate, including its use in combination with other drugs for the treatment of cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand the mechanism of action of methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate and its potential side effects.
Synthesemethoden
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate can be synthesized through a multistep process that involves the reaction of 4-methylphenylthioacetic acid with 4-aminophenylacetic acid, followed by the acetylation of the resulting compound with acetic anhydride and the subsequent methylation of the amine group with methyl iodide. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been found to protect neurons from oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular research, methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate has been shown to improve endothelial function and reduce inflammation, which are important factors in the development of atherosclerosis.
Eigenschaften
IUPAC Name |
methyl 2-[4-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-13-3-9-16(10-4-13)23-12-17(20)19-15-7-5-14(6-8-15)11-18(21)22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJFJODCZUSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

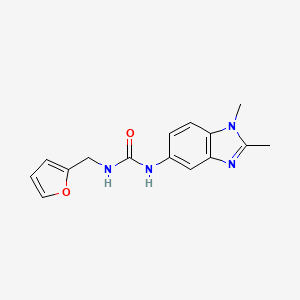
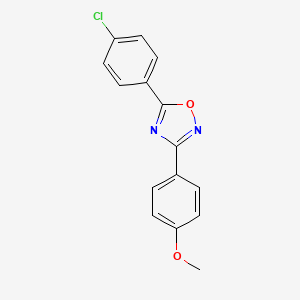
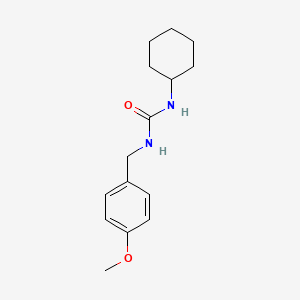
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
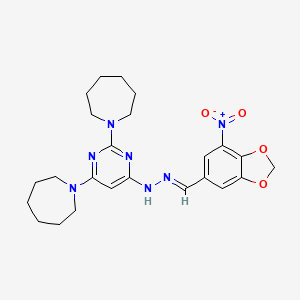
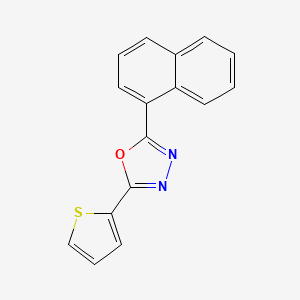
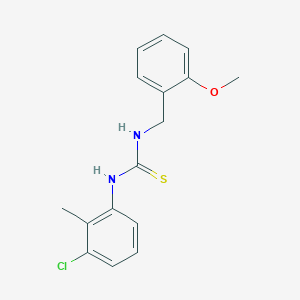
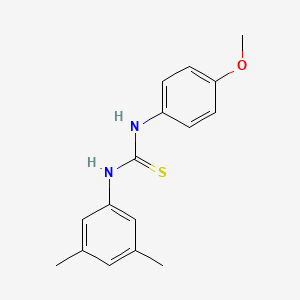
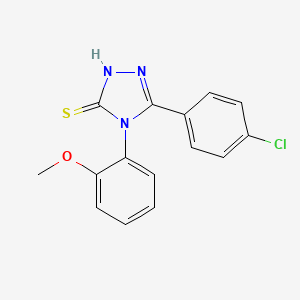
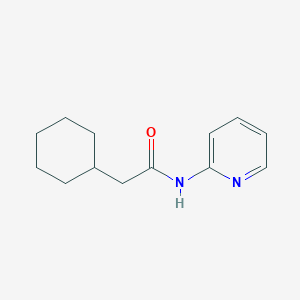
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)